3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c18-10-14-16(20-5-4-19-14)26-12-3-1-6-22(11-12)17(24)13-9-15-23(21-13)7-2-8-25-15/h4-5,9,12H,1-3,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMVJUVUMKSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A pyrazine core.
- A piperidine ring linked to a pyrazolo[5,1-b][1,3]oxazine moiety.
- A carbonitrile group that may influence its reactivity and biological interactions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazolo and piperidine rings suggests potential interactions with various enzymes and receptors. For instance, similar compounds have been shown to inhibit protein kinases and other targets relevant in cancer and neurodegenerative diseases .
- CNS Activity : Some derivatives of pyrazolo compounds exhibit central nervous system (CNS) depressant effects. Studies indicate that modifications in the piperidine or pyrazole components can enhance or reduce these effects .
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
Case Studies
- CNS Activity Evaluation : A study evaluated the locomotor activity of mice treated with various piperidine derivatives. The results indicated that certain substitutions on the piperidine ring significantly altered CNS activity, suggesting a structure-activity relationship (SAR) that could be further explored for therapeutic applications .
- Anticancer Properties : Research on related pyrazolo compounds has shown promising results against specific cancer cell lines. The mechanism appears to involve the inhibition of critical pathways involved in cell proliferation and survival, making these compounds potential leads for drug development in oncology .
- Neuroprotective Studies : In vitro studies have indicated that some derivatives possess neuroprotective effects against oxidative stress-induced damage in neuronal cells. This suggests a potential therapeutic role in conditions like Alzheimer's disease .
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The pyrazolo[5,1-b][1,3]oxazine component is known to inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that derivatives of this compound can inhibit human dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis and has implications in cancer therapy and autoimmune diseases .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .
- Neuropharmacological Effects : The piperidine structure is often linked to neuroactive compounds. Investigations into related compounds have revealed potential applications in treating neurological disorders due to their interactions with neurotransmitter systems.
Research Applications
The versatility of 3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile extends across various research domains:
Medicinal Chemistry
The compound serves as a scaffold for synthesizing new drugs targeting specific diseases. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. Such studies provide insights into the mechanisms of action and guide further optimization of lead compounds .
Synthesis of Derivatives
Researchers are exploring the synthesis of analogs to evaluate their biological activities systematically. This approach allows for the identification of more effective compounds with fewer side effects.
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition Studies : A study focused on the synthesis of pyrazolo derivatives demonstrated their effectiveness in inhibiting DHODH activity in vitro. The results indicated a promising pathway for developing new treatments for conditions like rheumatoid arthritis .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related compounds through disc diffusion methods. Results showed significant activity against common pathogens, suggesting potential for clinical applications .
Comparison with Similar Compounds
Structural Analogs and Bioactivity
a. GDC-2394 (NLRP3 Inhibitor)
GDC-2394, a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-sulfonylurea derivative, shares the pyrazolo-oxazine core with the target compound. However, GDC-2394 incorporates a sulfonamide group instead of the pyrazine-carbonitrile. It exhibits potent NLRP3 inhibition (IC₅₀ = 12 nM) and improved solubility via basic amine substituents. In contrast, the target compound’s pyrazine group may confer distinct target selectivity, though direct bioactivity data is pending .
b. PA-824 Analogs (Antitubercular Agents)
Pyridine/pyrazine-substituted analogs of PA-824 (e.g., 3-pyridine derivatives) demonstrate reduced lipophilicity (ClogP 2.1–3.5) while retaining antitubercular potency (MIC = 0.03–0.12 µg/mL). The target compound’s pyrazine-carbonitrile may similarly enhance solubility (predicted LogP ≈ 2.8) but likely diverges in therapeutic application due to structural differences in the piperidine linkage .
c. Brominated Pyrazolo-Oxazine Derivatives
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine () replaces the carbonyl-piperidine group with bromine. This substitution reduces molecular weight (MW = 243.1 vs. target compound’s ~420) but increases hydrophobicity (LogP = 1.8), highlighting the target compound’s balance of complexity and solubility .
Table 1: Structural and Physicochemical Comparison
Computational Similarity and SAR Insights
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~60–70%) to NLRP3 inhibitors like GDC-2394 and pyrazine-based antitubercular agents. Key structural determinants include:
- Pyrazolo-oxazine core : Critical for metabolic stability and binding pocket fit.
- Carbonyl-piperidine linker : Modulates conformational flexibility and solubility.
- Pyrazine-carbonitrile : Enhances hydrogen bonding and π-stacking, akin to ’s pyridine modifications .
Preparation Methods
Synthesis of the Pyrazolo-Oxazine Core
The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold forms the foundational heterocycle. A validated method involves cyclization of ethyl 2-cyano-3-(methylthio)-3-(piperidin-1-yl)acrylate with hydrazine hydrate. This reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ester, followed by intramolecular cyclization to yield the pyrazolo-oxazine ring. Key structural features include:
- Chair conformation of the fused oxazine ring , as confirmed by X-ray crystallography.
- Planarity of the pyrazole moiety , with a maximum deviation of 0.038 Å from the mean plane.
- Electron-deficient C=O and C=C bonds (1.246 Å and 1.407 Å, respectively), facilitating subsequent functionalization.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Ethanol | Reflux | 68–72% |
Functionalization to Pyrazolo-Oxazine-2-Carbonyl Chloride
Conversion of the carboxylic acid derivative to the acyl chloride is critical for amide bond formation. Thionyl chloride (SOCl₂) in dichloromethane at 0–5°C efficiently generates the acid chloride. This intermediate’s reactivity is evidenced by its use in patent CA3015166A1 for synthesizing carboxamide derivatives.
Preparation of Piperidin-3-ol Derivatives
Piperidin-3-ol serves as the bridging unit between the pyrazolo-oxazine and pyrazine moieties. Synthesis routes include:
- Hydrogenation of nipecotic acid derivatives : Catalytic hydrogenation (H₂, Pd/C) reduces pyridine-3-carboxylic acid esters to piperidin-3-ol.
- Epoxide ring-opening : Reaction of epichlorohydrin with ammonia yields racemic piperidin-3-ol after cyclization.
Protection Strategies :
The hydroxyl group requires protection (e.g., tert-butyldimethylsilyl ether) during amidation to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl for etherification.
Amide Coupling with Piperidin-3-ol
Coupling the pyrazolo-oxazine-2-carbonyl chloride with piperidin-3-ol employs standard amidation conditions:
- Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Yield : 75–82% based on analogous reactions in CA3015166A1.
The resultant intermediate, 1-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carbonyl)piperidin-3-ol, is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Synthesis of Pyrazine-2-Carbonitrile
Pyrazine-2-carbonitrile is synthesized via:
- Guareschi-Thorpe reaction : Condensation of cyanoacetamide with glyoxal yields 3-aminopyrazine-2-carbonitrile, followed by deamination.
- Nucleophilic aromatic substitution : Reaction of 2-chloropyrazine with trimethylsilyl cyanide (TMSCN) under palladium catalysis.
Activation for Etherification :
Introduction of a leaving group (e.g., chloride) at position 3 is achieved via:
- Directed lithiation : n-BuLi at −78°C, followed by quenching with ClP(O)(OEt)₂.
- Sandmeyer reaction : Diazotization of 3-aminopyrazine-2-carbonitrile with NaNO₂/HCl, then CuCl.
Etherification of Piperidin-3-ol with Pyrazine-2-Carbonitrile
The final ether bond is formed under Mitsunobu conditions or nucleophilic substitution:
Mitsunobu Reaction :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DIAD, PPh₃ | THF | 0°C → rt | 65% |
Nucleophilic Substitution :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 80°C | 58% |
Structural Characterization and Validation
X-ray crystallography confirms:
- Dihedral angles between the pyrazole and piperidine rings (42.49°).
- Hydrogen-bonding networks stabilizing the crystal lattice (N—H⋯O and N—H⋯N interactions).
Challenges and Optimization
- Regioselectivity in pyrazine functionalization : Electrophilic substitution favors position 3 due to the electron-withdrawing cyano group.
- Steric hindrance during etherification : Bulky protecting groups (TBS) improve yields by 12–15%.
Scalability and Industrial Applications
Patent CA3015166A1 highlights gram-scale synthesis of analogous compounds with PDE4 inhibitory activity. Process optimization includes:
- Continuous flow chemistry for cyclization steps.
- Catalytic hydrogenation to minimize waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
